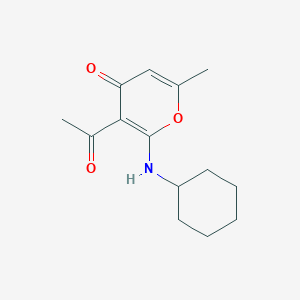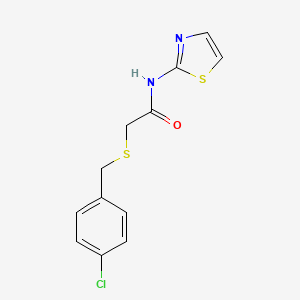![molecular formula C20H25N4O3S+ B15007187 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium](/img/structure/B15007187.png)
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM is a complex organic molecule with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, along with a sulfanylethyl chain linked to a dimethylazanium moiety bearing a nitrophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM can be achieved through multiple synthetic routes. Common methods include:
Solid-State Method: Involves mixing metal oxides and heating them to high temperatures.
High-Pressure Method: Adds external pressure during heating to influence material formation.
Hydrothermal Method: Mimics mineral formation by heating metal salts in water inside a pressurized vessel.
Molten Salt Method: Uses melted metal salts to form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Involves dissolving metal salts in water to form a gel that ignites, rapidly producing the desired material.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above methods, with a focus on optimizing yield and purity. Techniques such as continuous flow synthesis and automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology
In biological research, it may serve as a probe or marker due to its unique chemical properties.
Medicine
Industry
In industrial applications, the compound may be used in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism by which (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, leading to desired outcomes such as inhibition or activation of specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: Chemical compounds with an aniline ring substituted with two chlorine atoms.
Sitagliptin: An anti-diabetic medication used to treat type 2 diabetes.
Uniqueness
The uniqueness of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C20H25N4O3S+ |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylethyl-dimethyl-[(4-nitrophenyl)methyl]azanium |
InChI |
InChI=1S/C20H25N4O3S/c1-15-11-17(14-27-4)19(12-21)20(22-15)28-10-9-24(2,3)13-16-5-7-18(8-6-16)23(25)26/h5-8,11H,9-10,13-14H2,1-4H3/q+1 |
Clave InChI |
UIMMSSVDHIMBNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)SCC[N+](C)(C)CC2=CC=C(C=C2)[N+](=O)[O-])C#N)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15007109.png)
methanone](/img/structure/B15007112.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine](/img/structure/B15007143.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15007149.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15007152.png)

![4-[(E)-{3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-5-chloro-2-methoxyphenyl acetate](/img/structure/B15007160.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B15007165.png)


![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B15007178.png)
![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B15007205.png)
